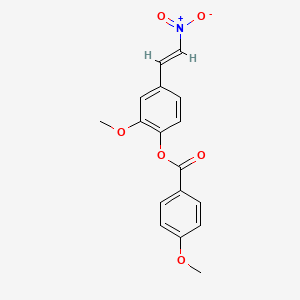
5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" is a part of the 1,2,4-triazole family, known for its versatile applications in medicinal chemistry due to its heterocyclic nature and significant biological activities. The interest in this compound and its derivatives stems from their potential as pharmacological agents and their intriguing chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves heterocyclization of thiosemicarbazides under basic conditions, leading to various substitutions at the triazole ring to explore different biological activities and chemical properties. For instance, compounds closely related to the title chemical have been synthesized, showing the adaptability of the synthetic routes to include different substituents (Saeed et al., 2019).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives has been elucidated using techniques like X-ray diffraction, revealing planar triazole rings forming dihedral angles with attached phenyl groups, highlighting the compound's geometric configuration and the impact of substituents on its structure (Hanif et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives includes their ability to form complexes with metals, as demonstrated by compounds forming strong intramolecular contacts and displaying unique reactivity towards forming supramolecular structures (Askerov et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's potential applications. The crystal packing and energetic features of 1,2,4-triazole derivatives have been analyzed, indicating the significance of intermolecular hydrogen bonds and dispersion forces in stabilizing their structures (Saeed et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with electrophiles and nucleophiles, ionization potentials, and electron affinity, are integral to understanding the compound's behavior in chemical reactions. Studies on derivatives have explored their electronic, nonlinear optical properties, and molecular electrostatic potentials to predict reactivity and interactions with biological targets (Nadeem et al., 2017).
Aplicaciones Científicas De Investigación
Molecular Stabilities and Anticancer Properties
Research has delved into the molecular stabilities, conformational analyses, and potential anticancer properties of compounds related to 5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One study focused on the tautomeric properties, conformations, and the mechanism behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole. Density functional theory and molecular docking studies revealed that these compounds exhibit stable states in the thione form and have potential anticancer activity, especially against EGFR inhibitors (Karayel, 2021).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. A triazole-based compound was studied for its corrosion inhibition efficiency against mild steel in a corrosive environment. The compound demonstrated superior inhibition efficiency, indicating its potential as a corrosion inhibitor for industrial applications (Al-amiery et al., 2020).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were found to possess good to moderate activities against various test microorganisms, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2010).
Molecular and Crystal Structures
Research has also focused on the molecular and crystal structures of triazole derivatives. One study reported on the synthesis, molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This research provides valuable insights into the electronic properties and potential applications of these compounds in various fields (Beytur & Avinca, 2021).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-14-5-3-2-4-13(14)20-15(18-19-16(20)22)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYZOALRSIBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-benzyl)-4-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)
![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)
![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)